1-(4-Iodobutyl)-2-methoxybenzene
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15IO |
|---|---|
Molecular Weight |
290.14 g/mol |
IUPAC Name |
1-(4-iodobutyl)-2-methoxybenzene |
InChI |
InChI=1S/C11H15IO/c1-13-11-8-3-2-6-10(11)7-4-5-9-12/h2-3,6,8H,4-5,7,9H2,1H3 |
InChI Key |
FVSHXHUHDYZEDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCCCI |
Origin of Product |
United States |
Formation of the Carbon Iodine Bond:
A likely route involves the conversion of a precursor alcohol, 4-(2-methoxyphenyl)butan-1-ol (B8811244), to the corresponding iodide. This can be achieved through various methods, with the Finkelstein reaction being a prominent example.
Step 1: Halogen Exchange (Finkelstein Reaction): Starting from 1-bromo- or 1-chloro-4-(2-methoxyphenyl)butane, treatment with sodium iodide (NaI) in a suitable solvent like acetone (B3395972) would yield 1-(4-Iodobutyl)-2-methoxybenzene. The precipitation of the less soluble sodium chloride or bromide drives the reaction to completion. wikipedia.orgbyjus.com
| Reactant | Reagent | Solvent | Typical Yield |
| 1-Bromo-4-(2-methoxyphenyl)butane | Sodium Iodide (NaI) | Acetone | High |
Step 2: From an Alcohol: Alternatively, 4-(2-methoxyphenyl)butan-1-ol could be converted directly to the iodide using reagents such as triphenylphosphine (B44618) and iodine, or by first converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by displacement with iodide. organic-chemistry.orgacs.org
Formation of the Aryl Ether Bond:
Strategies for Carbon-Iodine Bond Formation in Aliphatic Chains
The introduction of an iodine atom onto an aliphatic chain is a fundamental transformation in organic synthesis. The relatively low bond dissociation energy of the carbon-iodine bond makes iodoalkanes valuable intermediates for further functionalization.
Electrophilic Iodination Approaches
Direct iodination of alkanes using molecular iodine (I₂) is often a challenging and reversible reaction. doubtnut.comvedantu.comyoutube.com The hydrogen iodide (HI) generated as a byproduct is a strong reducing agent that can convert the alkyl iodide back to the alkane. vedantu.comyoutube.com To overcome this equilibrium, electrophilic iodination is typically carried out in the presence of an oxidizing agent, such as nitric acid (HNO₃) or iodic acid (HIO₃), which oxidizes HI to I₂, driving the reaction forward. doubtnut.comvedantu.comyoutube.com
Recent advances have focused on developing greener and more efficient iodination protocols. These methods often employ elemental iodine or iodide salts in combination with environmentally benign oxidants. mdpi.com For instance, systems like tert-butyl hydroperoxide/iron(III) have been used for the direct iodination of alkanes. acs.org Another approach involves the use of N-iodoamides, which can iodinate C-H bonds in various cyclic and acyclic alkanes. acs.org
A plausible mechanism for some electrophilic iodinations involves the in situ generation of a more electrophilic iodine species that can be attacked by the alkane. The reaction proceeds via a radical chain mechanism, where the thermodynamic driving force is the formation of a stronger C-I bond compared to the N-I bond in the iodo-amide reagent. acs.org
Halogen Exchange Reactions for Iodobutyl Moieties
A widely employed and efficient method for the synthesis of iodoalkanes, including the iodobutyl group, is through halogen exchange reactions. organicmystery.commanac-inc.co.jp The Finkelstein reaction is a classic example, where a chloroalkane or bromoalkane is treated with sodium iodide (NaI) in a polar aprotic solvent like acetone (B3395972) or methanol (B129727). organicmystery.comyoutube.com
The success of the Finkelstein reaction relies on the differential solubility of the sodium halides in the solvent. Sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not, thus precipitating out of the solution and driving the reaction to completion according to Le Chatelier's principle. This method is particularly useful for preparing primary iodoalkanes. organicmystery.com
Metal-halogen exchange represents another powerful strategy. wikipedia.org This reaction involves the treatment of an organic halide with an organometallic reagent, typically an organolithium compound. wikipedia.orgharvard.edu For instance, reacting an organic halide with butyllithium (B86547) can generate a new organolithium species and the corresponding butyl halide. wikipedia.org The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org
Construction of the Methoxybenzene Core
The methoxybenzene (anisole) moiety is a common structural motif in many organic molecules. wikipedia.org Its synthesis can be achieved through several reliable methods.
Etherification Routes for Aryl Ethers
The Williamson ether synthesis is a traditional and versatile method for preparing aryl ethers. rsc.orgnumberanalytics.com This reaction involves the deprotonation of a phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile and displaces a halide from a primary alkyl halide. rsc.org For the synthesis of a methoxybenzene derivative, this would involve reacting the corresponding phenol with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. wikipedia.orgvedantu.com
Modern advancements in etherification include transition-metal-catalyzed cross-coupling reactions. google.comgoogle.com Catalysts based on metals like palladium, copper, and nickel can facilitate the coupling of alcohols with aryl halides to form aryl ethers, often under milder conditions than traditional methods. liv.ac.uk For example, nickel complexes have been shown to be effective for the etherification of aryl bromides and chlorides with primary and secondary alcohols. liv.ac.uk
| Etherification Method | Reactants | Conditions | Key Features |
| Williamson Ether Synthesis | Phenol, Alkyl Halide, Base | Typically polar aprotic solvent | Versatile, good for primary alkyl halides. rsc.orgnumberanalytics.com |
| Ullmann Condensation | Phenol, Aryl Halide, Copper Catalyst | High temperatures | Classic method for diaryl ethers. |
| Buchwald-Hartwig Amination (Etherification variant) | Phenol, Aryl Halide, Palladium Catalyst, Base | Milder conditions than Ullmann | Broad substrate scope. |
| Nickel-Catalyzed Etherification | Alcohol, Aryl Halide, Nickel Catalyst, Base | Can use less expensive aryl chlorides. liv.ac.uk |
Alkylation Reactions on Methoxybenzene Scaffolds
The Friedel-Crafts alkylation reaction provides a direct method for introducing an alkyl group onto an aromatic ring. chemguide.co.ukmasterorganicchemistry.com In the context of synthesizing this compound, one could envision alkylating methoxybenzene (anisole) with a suitable 4-iodobutyl electrophile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). chemguide.co.ukyoutube.com
The methoxy (B1213986) group is an ortho, para-directing and activating group, meaning that electrophilic substitution will preferentially occur at the positions ortho and para to the methoxy group. wikipedia.orgyoutube.comlibretexts.org Therefore, the Friedel-Crafts alkylation of anisole (B1667542) would be expected to yield a mixture of ortho and para isomers. masterorganicchemistry.comyoutube.com The ratio of these isomers can be influenced by the reaction conditions and the steric bulk of the reactants. libretexts.org
It is important to note that Friedel-Crafts alkylations are prone to certain limitations, such as the possibility of carbocation rearrangements and polyalkylation, as the product is often more reactive than the starting material. chemguide.co.uk
Convergent and Linear Synthesis Pathways for this compound
The assembly of a bifunctional molecule like this compound can be approached through either a linear or a convergent synthesis strategy. wikipedia.orgfiveable.mechemistnotes.com
For this compound, a convergent approach could involve:
Fragment A Synthesis: Preparation of a suitable 2-methoxyphenyl organometallic reagent (e.g., from 1-bromo-2-methoxybenzene).
Fragment B Synthesis: Preparation of a 1,4-dihalo- or halo-sulfonate butane (B89635) derivative.
Coupling: A cross-coupling reaction between Fragment A and Fragment B to form the carbon-carbon bond, followed by any necessary functional group manipulations to install the iodide.
Synthetic Routes to this compound and Its Analogs Explored
The synthesis of this compound and structurally related compounds is a focal point of significant research, leveraging advanced chemical methodologies. This article delves into specific synthetic strategies, highlighting the utility of hypervalent iodine reagents and catalytic systems in the formation of these valuable molecules.
Reactivity and Mechanistic Investigations of 1 4 Iodobutyl 2 Methoxybenzene
Cross-Coupling Reaction Pathways of 1-(4-Iodobutyl)-2-methoxybenzene
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org this compound possesses two potential sites for such reactions: the C(sp3)-I bond of the iodobutyl chain and the C(sp2)-H bonds of the methoxybenzene ring, though the former is significantly more reactive in typical cross-coupling scenarios.
Palladium catalysts are highly versatile and can be used to couple a wide range of substrates, including aryl and alkyl halides. organic-chemistry.orgnih.gov The general mechanism for many palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide. wikipedia.orgyonedalabs.com While classically applied to aryl and vinyl halides, advancements have extended its scope. In the case of this compound, the iodobutyl moiety could potentially undergo a Suzuki-Miyaura coupling with a suitable organoboron reagent. For instance, a reaction with an arylboronic acid in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond, attaching the aryl group to the butyl chain. wikipedia.org The reactivity of alkyl halides in Suzuki coupling can be lower than that of aryl halides, often requiring specific catalyst systems. nih.gov
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly efficient for forming C(sp2)-C(sp) bonds. libretexts.org While the classic Sonogashira reaction involves sp2-hybridized halides, modifications have allowed for the coupling of alkyl halides. organic-chemistry.org For this compound, a Sonogashira-type reaction would involve the coupling of the iodobutyl group with a terminal alkyne. youtube.com This would result in the formation of a product containing an internal alkyne. The reaction is typically carried out under mild conditions, often at room temperature. wikipedia.orglibretexts.org
Table 3: Key Features of Suzuki-Miyaura and Sonogashira Reactions
| Reaction | Coupling Partners | Catalyst System | Key Bond Formed |
| Suzuki-Miyaura | Organohalide + Organoboron compound | Palladium catalyst + Base | C(sp2)-C(sp2), C(sp2)-C(sp3) |
| Sonogashira | Organohalide + Terminal Alkyne | Palladium catalyst + Copper(I) co-catalyst + Base | C(sp2)-C(sp), C(sp3)-C(sp) |
Palladium-Catalyzed Cross-Coupling Variants
Carbon-Heteroatom Coupling (e.g., C-N, C-O Linkages)
The formation of carbon-heteroatom bonds, such as C-N and C-O linkages, is a cornerstone of modern synthetic chemistry. While specific studies detailing the direct use of this compound in C-N and C-O coupling reactions are not prevalent in the provided search results, the principles of such reactions can be inferred from related transformations.
Copper-catalyzed C-O coupling reactions of N-methoxy arylamides with arylboronic acids have been demonstrated. mdpi.com A plausible mechanism involves the oxidation of Cu(I) to a Cu(II) species, followed by transmetalation with the arylboronic acid. The resulting aryl-Cu(II) intermediate then reacts with the N-methoxy amide to form the C-O coupled product. mdpi.com Similarly, metallaphotoredox catalysis has been employed for C-N bond formation, where photocatalysis initiates and sustains a Ni(I)/Ni(III) catalytic cycle. princeton.edu These examples highlight potential pathways for activating the C-I bond in this compound for C-N and C-O bond formation.
Copper-Catalyzed Coupling Reactions
Copper catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The Ullmann reaction, a classic example of copper-catalyzed C-C bond formation, proceeds through an organometallic intermediate where a copper atom coordinates with two aryl groups. nsf.gov More contemporary copper-catalyzed systems have expanded the scope of these reactions.
Ligand-free copper-catalyzed cross-coupling of alkynes with aryl iodides has been achieved using copper(I) oxide (Cu₂O) as the catalyst. organic-chemistry.org This method is effective for a wide range of functional groups and even sterically hindered substrates. organic-chemistry.org Furthermore, a general copper catalytic system has been developed for the cross-coupling of aryl iodides with chlorosilanes under reductive conditions, providing a direct route to arylsilanes. rsc.org This reaction is believed to proceed through an arylzinc intermediate, with the copper catalyst facilitating the reaction with the chlorosilane. rsc.org While not directly mentioning this compound, these methodologies are applicable to its aryl iodide moiety.
| Catalyst | Coupling Partner | Product Type | Reference |
| Copper | Aryl Halides | Biaryls | nsf.gov |
| Cu₂O | Alkynes | Internal Alkynes | organic-chemistry.org |
| Copper | Chlorosilanes | Arylsilanes | rsc.org |
| Copper | Heteroaryl Bromides | Aryl-Heteroaryl | dntb.gov.ua |
Nickel-Catalyzed Cross-Electrophile Couplings
Nickel-catalyzed cross-electrophile coupling (XEC) has emerged as a significant strategy for C(sp²)–C(sp³) bond formation, directly coupling two electrophiles with the aid of a reductant. wisc.eduorgsyn.org This approach is advantageous due to the wide availability and stability of carbon electrophiles. wisc.edu
A dual-catalytic system employing a nickel catalyst and a cobalt co-catalyst with a mild homogeneous reductant has proven to be highly versatile. chemrxiv.org In this system, the nickel catalyst activates the aryl halide, while the cobalt catalyst activates the alkyl electrophile. yale.edu This strategy allows for the coupling of aryl iodides and bromides with a variety of alkyl halides. chemrxiv.org Mechanistic studies suggest that these reactions can proceed through either a "radical chain" or a "sequential reduction" pathway, depending on the order of electrophile activation. researchgate.net The development of new homogeneous reductants has further expanded the scope and control of these reactions. yale.edu
| Catalyst System | Reductant | Key Feature | Reference |
| Ni/Co dual catalyst | TDAE | High versatility | chemrxiv.orgyale.edu |
| Ni catalyst | Zn or Mn powder | Common metal reductants | orgsyn.org |
| Ni catalyst | Homogeneous reductants | Controlled radical generation | yale.edu |
Iron-Catalyzed Domino and Cross-Coupling Reactions
Iron, being an earth-abundant and inexpensive metal, has become an attractive catalyst in sustainable organic synthesis. beilstein-journals.orgnih.gov Iron-catalyzed domino reactions, which involve multiple bond-forming events in a single step, are particularly efficient and atom-economical. beilstein-journals.orgnih.gov
Iron-catalyzed cross-coupling reactions have been shown to be effective for coupling sp³-hybridized substrates, which can be challenging for other transition metal catalysts. beilstein-journals.org For instance, an FeCl₂-catalyzed tandem cyclization/cross-coupling of alkyl iodides with aryl Grignard reagents has been reported to produce substituted pyrrolidines and tetrahydrofurans. beilstein-journals.org This demonstrates the potential of iron catalysis to mediate intramolecular cyclization of the butyl chain in this compound followed by an intermolecular cross-coupling. Additionally, iron can catalyze cross-dehydrogenative couplings (CDC), which form C-C or C-X bonds by coupling two C-H bonds or a C-H and an X-H bond, eliminating the need for pre-functionalized substrates. beilstein-journals.org
Silicon-Mediated Cross-Coupling Strategies
Silicon-based cross-coupling reactions, while historically less utilized than other methods, are gaining prominence due to the stability and low toxicity of organosilane reagents. nih.gov Recent advancements have led to milder reaction conditions and an expanded substrate scope. nih.gov
A key strategy involves the use of tetraorganosilanes bearing a 2-(hydroxymethyl)phenyl group. researchgate.net The proximal hydroxyl group facilitates the transmetalation of an organic group from silicon to a transition metal like palladium, nickel, or copper, enabling the cross-coupling reaction to proceed under mild conditions. researchgate.net This intramolecular activation allows for excellent chemoselectivity. Furthermore, silicon can be used as a linchpin, where a bis(silyl) reagent connects two different coupling partners in a sequential manner. nih.gov This approach has been successfully applied in the synthesis of complex natural products. nih.gov
| Silicon Reagent Type | Activation Method | Key Advantage | Reference |
| Tetraorganosilanes with directing group | Intramolecular activation | Mild conditions, high chemoselectivity | researchgate.net |
| Bis(silyl)dienes | Sequential fluoride-free and fluoride-promoted coupling | Linchpin for unsymmetrical dienes | nih.gov |
| Alkenyldimethyl(2-thienyl)silanes | Fluoride-mediated | Mild conditions | researchgate.net |
Mechanistic Insights into Transmetalation and Reductive Elimination Steps
The key steps in many cross-coupling catalytic cycles are transmetalation and reductive elimination. Understanding the mechanisms of these steps is crucial for optimizing reaction conditions and designing new catalysts.
In Suzuki-Miyaura coupling reactions, the transmetalation step often involves the formation of a boronate species, which then reacts with the metal complex. nih.govresearchgate.net The presence of a base is critical for the formation of this boronate. researchgate.net The subsequent reductive elimination from the metal center forms the new carbon-carbon bond. For nickel-catalyzed reactions, reductive elimination from Ni(II) species can be challenging due to the weak oxidizing ability of Ni(II). rsc.org However, this process can be facilitated through electron density-controlled or oxidation-induced pathways, which enhance the driving force for bond formation. rsc.org
Radical Reactions and Their Role in this compound Transformations
Radical reactions offer alternative pathways for bond formation, often with unique selectivity compared to traditional ionic reactions. In the context of this compound, the alkyl iodide moiety can serve as a precursor to an alkyl radical.
In nickel-catalyzed cross-electrophile couplings, the alkyl halide is often converted into an alkyl radical intermediate. orgsyn.org This radical then reacts with a Ni(II)-aryl complex to form a transient Ni(III) species, which undergoes rapid reductive elimination to yield the cross-coupled product. orgsyn.org The controlled generation of radicals is therefore a key aspect of these reactions. yale.edu Iron catalysis can also involve radical pathways. For instance, iron-catalyzed tandem cyclization/cross-coupling reactions likely proceed through radical intermediates. beilstein-journals.org The ability to generate and control radical species from the iodoalkyl chain of this compound significantly expands its synthetic utility.
Electrophilic Aromatic Substitution on the Methoxybenzene Ring
The methoxybenzene moiety of this compound is susceptible to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. The nature and position of the substituents already present on the benzene (B151609) ring profoundly influence the rate and regioselectivity of these reactions. In this specific molecule, the methoxy (B1213986) group (-OCH3) and the 1-(4-iodobutyl) group dictate the outcome of electrophilic attack.
Regioselectivity and Reactivity Induced by the Methoxy Group
The methoxy group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. vaia.comlibretexts.orgmasterorganicchemistry.com This directing effect stems from the interplay of two electronic influences: the resonance effect and the inductive effect.
The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance (p-π conjugation). lumenlearning.comyoutube.com This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. lumenlearning.combrainly.in The resonance structures indicate that the electron density is specifically increased at the ortho and para positions relative to the methoxy group. vaia.comkhanacademy.org
This increased electron density at the ortho and para positions stabilizes the cationic intermediate (the arenium ion) formed during electrophilic attack at these sites. khanacademy.orglibretexts.org The attack at the ortho or para position allows for the delocalization of the positive charge onto the oxygen atom of the methoxy group, a resonance form that provides significant stabilization. khanacademy.orgchegg.comyoutube.com Attack at the meta position does not allow for such stabilization, making the ortho and para pathways more favorable. khanacademy.org
Consequently, electrophiles will preferentially attack the positions ortho and para to the methoxy group. For instance, the nitration of anisole (B1667542) (methoxybenzene) yields predominantly ortho- and para-nitroanisole. masterorganicchemistry.comlibretexts.org
Influence of the Butyliodide Substituent on Aromatic Reactivity
The 1-(4-iodobutyl) substituent also influences the electrophilic aromatic substitution on the methoxybenzene ring, primarily through steric and electronic effects.
Electronic Effects: The butyl portion of the substituent is an alkyl group. Alkyl groups are weakly activating and ortho, para-directing due to a positive inductive effect, where they donate electron density through the sigma bond framework, and through hyperconjugation. ualberta.calibretexts.org The iodo- part of the substituent, a halogen, has a more complex influence. Halogens are deactivating yet ortho, para-directing. libretexts.orglibretexts.org Their high electronegativity withdraws electron density from the ring inductively, making the ring less reactive than benzene. lumenlearning.com However, they possess lone pairs that can be donated to the ring via resonance, directing incoming electrophiles to the ortho and para positions. libretexts.org In the case of the 1-(4-iodobutyl) group, the iodine atom is separated from the aromatic ring by a four-carbon chain. This distance significantly diminishes its inductive and resonance effects on the aromatic ring's reactivity. Therefore, the primary electronic influence of the entire substituent is that of a weakly activating alkyl group.
Steric Effects: The 1-(4-iodobutyl) group is a relatively bulky substituent. youtube.comstackexchange.com This steric hindrance can impede the approach of an electrophile to the ortho position adjacent to it. youtube.comlibretexts.orgyoutube.com As a result, while the methoxy group strongly directs to both ortho and para positions, the steric bulk of the neighboring butyliodide group may lead to a higher proportion of the para substituted product over the ortho substituted one. masterorganicchemistry.comyoutube.com The extent of this preference for the para position depends on the size of the attacking electrophile; larger electrophiles will exhibit a greater preference for the less sterically hindered para position. youtube.com
Advanced Spectroscopic and Chromatographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-(4-Iodobutyl)-2-methoxybenzene. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for a complete mapping of the molecular framework.
Proton (¹H) NMR Spectroscopy
Proton (¹H) NMR spectroscopy for this compound reveals distinct signals corresponding to the aromatic, aliphatic, and methoxy (B1213986) protons. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are critical for assignment.
The aromatic protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum, generally between 6.8 and 7.2 parts per million (ppm). Their specific shifts and coupling patterns are dictated by their position relative to the electron-donating methoxy group and the electron-withdrawing iodobutyl substituent. The single proton ortho to the methoxy group and meta to the alkyl chain is expected to be the most shielded, while the proton ortho to the alkyl chain and meta to the methoxy group would be the most deshielded.
The methoxy group (–OCH₃) protons characteristically present as a sharp singlet at approximately 3.8 ppm. The protons of the four-carbon butyl chain exhibit predictable splitting patterns and chemical shifts. The two protons on the carbon adjacent to the iodine atom (–CH₂I) are the most deshielded of the aliphatic protons, appearing as a triplet around 3.2 ppm. The two protons on the carbon adjacent to the aromatic ring (Ar–CH₂) appear as a triplet around 2.6 ppm. The four protons of the two internal methylene (B1212753) groups (–CH₂–CH₂–) resonate as a multiplet in the more shielded region of approximately 1.5–1.9 ppm.
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H | 6.8 – 7.2 | Multiplet |
| Methoxy (–OCH₃) | ~3.8 | Singlet |
| Iodobutyl (–CH₂I) | ~3.2 | Triplet |
| Benzyl (Ar–CH₂) | ~2.6 | Triplet |
| Internal Methylene (–CH₂CH₂–) | 1.5 – 1.9 | Multiplet |
Carbon (¹³C) NMR Spectroscopy
Complementing the proton data, Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton. Each unique carbon atom in this compound produces a distinct signal.
The carbon atom of the methoxy group (–OCH₃) is typically found around 55 ppm. rsc.org The carbons of the aromatic ring resonate in the 110–160 ppm range. The carbon atom bonded to the methoxy group (C–OCH₃) is highly deshielded, appearing near 157 ppm, while the carbon attached to the iodobutyl chain (C–CH₂) is found around 130 ppm. The remaining aromatic carbons produce signals between 110 and 128 ppm.
In the aliphatic chain, the carbon atom bonded to the highly electronegative iodine atom (–CH₂I) is the most downfield of the aliphatic signals, appearing at approximately 6–7 ppm. The benzylic carbon (Ar–CH₂) resonates around 35 ppm, with the other two methylene carbons of the butyl chain appearing at distinct shifts between 28 and 33 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |
| Aromatic (C–O) | ~157 |
| Aromatic (C–C₄H₈I) | ~130 |
| Aromatic (CH) | 110 – 128 |
| Methoxy (–OCH₃) | ~55 |
| Benzyl (Ar–CH₂) | ~35 |
| Internal Methylene (–CH₂) | 28 – 33 |
| Iodobutyl (–CH₂I) | ~7 |
Two-Dimensional NMR Techniques
To unequivocally confirm the structural assignments made from 1D NMR, two-dimensional (2D) NMR experiments are employed. emerypharma.com Techniques like ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.
COSY spectra establish connectivity between protons that are coupled to each other. libretexts.org For this compound, a COSY experiment would show cross-peaks connecting the adjacent methylene groups within the butyl chain, confirming their sequence. It would also clarify the coupling relationships between the protons on the aromatic ring. libretexts.org
HSQC spectra reveal correlations between protons and the carbon atoms to which they are directly attached. This technique allows for the unambiguous assignment of each carbon signal by linking it to its corresponding, and previously assigned, proton signal. For instance, the proton signal at ~3.2 ppm would show a cross-peak to the carbon signal at ~7 ppm, confirming the –CH₂I group.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental formula of this compound. It also provides insight into the compound's structure through analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that typically generates a protonated molecular ion [M+H]⁺ or other adducts, such as a sodium adduct [M+Na]⁺. For this compound (C₁₁H₁₅IO), the expected mass-to-charge ratio (m/z) for the protonated molecule [C₁₁H₁₆IO]⁺ would be approximately 307.02. ESI-MS is crucial for verifying the molecular mass of the intact molecule with high sensitivity. rsc.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within four or five decimal places. rsc.org This precision allows for the confident determination of the compound's elemental composition. The calculated exact mass for the neutral molecule C₁₁H₁₅IO is 306.0117 g/mol . An HRMS measurement confirming a mass extremely close to this value provides definitive evidence for the molecular formula, distinguishing it from other potential formulas with the same nominal mass.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ion Type | Molecular Formula | Calculated m/z |
| ESI-MS | [M+H]⁺ | [C₁₁H₁₆IO]⁺ | ~307.02 |
| HRMS | [M] | C₁₁H₁₅IO | 306.0117 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which provides a unique "molecular fingerprint." For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its distinct structural features.
The presence of the aromatic ring is confirmed by several key absorptions. The C-H stretching vibrations of the benzene ring typically appear in the region of 3100-3000 cm⁻¹. The aromatic C=C stretching vibrations are observed as a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹. The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.
The methoxy group (-OCH₃) attached to the benzene ring gives rise to a strong, characteristic C-O stretching vibration, typically found in the range of 1275-1200 cm⁻¹ for aryl ethers. Additionally, the C-H stretching of the methyl group is expected around 2950-2850 cm⁻¹.
The aliphatic butyl chain is identified by its C-H stretching vibrations in the 2960-2850 cm⁻¹ region and the C-H bending (scissoring and rocking) vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. Finally, the carbon-iodine (C-I) bond, being a weaker bond, absorbs at lower frequencies, typically in the range of 600-500 cm⁻¹, which can sometimes be difficult to distinguish from other fingerprint region absorptions.
A representative, though not specific to this exact molecule, IR spectrum of a similar compound, (4-Iodobutyl)benzene, shows characteristic peaks that can be used for comparative analysis. spectrabase.com The NIST WebBook provides a wealth of spectral data for related compounds such as 1-methoxy-4-methylbenzene and 2-methoxyhydroquinone (B1205977) which can aid in the interpretation of the spectrum of this compound. nist.govnist.gov
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic Ring | C-H Stretch | 3100-3000 |
| C=C Stretch | 1600-1450 | |
| Methoxy Group | C-O Stretch (Aryl ether) | 1275-1200 |
| C-H Stretch (Methyl) | 2950-2850 | |
| Alkyl Chain (Butyl) | C-H Stretch | 2960-2850 |
| C-H Bend | 1465, 1375 | |
| Iodo Group | C-I Stretch | 600-500 |
Chromatographic Methods for Purification and Purity Assessment
Chromatography is an indispensable tool for the separation, purification, and assessment of the purity of chemical compounds. Various chromatographic techniques are employed in the analysis of this compound.
Gas Chromatography (GC)
Gas chromatography (GC) is a highly sensitive and efficient technique for separating and analyzing volatile and thermally stable compounds. nih.gov For this compound, GC can be used to determine its purity by separating it from any starting materials, by-products, or residual solvents from its synthesis. The compound is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.
A typical GC analysis would involve dissolving the sample in a suitable solvent and injecting it into the GC instrument. sigmaaldrich.com The use of a capillary column, such as one with a DB-5 or similar non-polar stationary phase, is common for the analysis of aromatic compounds. The temperature of the oven is programmed to increase over time to ensure the elution of all components. A flame ionization detector (FID) is often used for its high sensitivity to organic compounds. aqmd.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. The peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment. For more definitive identification, GC can be coupled with mass spectrometry (GC-MS), which provides mass spectral data for each separated component. nih.gov
Liquid Chromatography (LC)
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for the analysis and purification of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. mdpi.com For this compound, reversed-phase HPLC is a common method for purity assessment. nih.gov
In a typical reversed-phase HPLC setup, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comsielc.com The compound is dissolved in a suitable solvent and injected into the system. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time compared to more polar impurities. A UV detector is commonly used for detection, as the benzene ring in the molecule absorbs UV light. sielc.com The purity of the sample is determined by the relative area of the main peak in the chromatogram.
Table 2: Typical HPLC Parameters for the Analysis of Aromatic Compounds
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10-20 µL |
Column and Thin-Layer Chromatography
Column chromatography and thin-layer chromatography (TLC) are fundamental techniques for the purification and qualitative analysis of organic compounds. nist.gov
Column Chromatography is a preparative technique used to separate and purify larger quantities of a compound. For this compound, a glass column is packed with a solid adsorbent, typically silica (B1680970) gel. The crude product is loaded onto the top of the column and a solvent or a mixture of solvents (the eluent) is passed through the column. The separation occurs based on the differential adsorption of the components to the stationary phase. By collecting fractions of the eluent as it exits the column, the desired compound can be isolated from impurities. The choice of eluent system is crucial and is often determined by preliminary analysis using TLC.
Thin-Layer Chromatography (TLC) is a rapid and simple analytical technique used to monitor the progress of a reaction, identify compounds, and determine the purity of a sample. A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent, such as silica gel. The plate is then placed in a developing chamber with a shallow layer of a suitable solvent system. The solvent moves up the plate by capillary action, and the components of the sample separate based on their affinity for the stationary phase and solubility in the mobile phase. The position of the separated spots is visualized, often under UV light, and the retention factor (Rf) value is calculated for each spot. The Rf value is a characteristic of the compound in a specific solvent system and can be used for identification by comparison with a standard. A single spot on the TLC plate generally indicates a pure compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a destructive technique used to determine the elemental composition of a compound. sielc.com It provides the percentage by weight of each element present in the sample. For this compound, with the molecular formula C₁₁H₁₅IO, the theoretical elemental composition can be calculated. bldpharm.com
The experimental values obtained from elemental analysis are then compared to the theoretical values. A close agreement between the experimental and theoretical percentages for carbon, hydrogen, and iodine provides strong evidence for the compound's identity and purity. This technique is particularly useful for confirming the successful incorporation of iodine into the molecule.
Table 3: Theoretical Elemental Composition of this compound (C₁₁H₁₅IO)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.01 | 11 | 132.11 | 45.55 |
| Hydrogen | H | 1.01 | 15 | 15.15 | 5.22 |
| Iodine | I | 126.90 | 1 | 126.90 | 43.74 |
| Oxygen | O | 16.00 | 1 | 16.00 | 5.51 |
| Total | 290.16 | 100.00 |
This comprehensive suite of advanced spectroscopic and chromatographic techniques ensures the accurate identification, purification, and purity assessment of this compound, which is critical for its reliable use in further chemical applications.
Computational and Theoretical Chemistry Studies of 1 4 Iodobutyl 2 Methoxybenzene
Quantum Mechanical Approaches to Electronic Structure and Bonding
Quantum mechanics (QM) offers a fundamental understanding of the electronic structure and bonding within a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution, molecular orbital energies, and bond characteristics.
Ab initio (from the beginning) methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods can be computationally intensive but often provide highly accurate results. For a molecule like 1-(4-Iodobutyl)-2-methoxybenzene, ab initio calculations, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, could be employed to:
Determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.
Calculate the total electronic energy and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Generate an electron density map, which would reveal the distribution of electrons and highlight regions of high or low electron density, indicating potential sites for electrophilic or nucleophilic attack.
A study on various iodinated organic compounds utilized high-level ab initio calculations to determine their standard enthalpies of formation, demonstrating the utility of these methods for molecules containing heavy atoms like iodine. nih.gov
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic properties of a molecule based on its electron density. DFT offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.govresearchgate.net
For this compound, DFT calculations could provide valuable insights into:
Structural Properties: Optimization of the ground-state geometry.
Thermodynamic Properties: Calculation of enthalpy, entropy, and Gibbs free energy, which are essential for predicting the spontaneity of reactions. A study on tertbutyl- and methoxy-substituted benzene (B151609) derivatives used DFT to assess their oxidation potential and stability. capes.gov.br
Electronic Properties: Determination of the HOMO-LUMO energy gap, ionization potential, and electron affinity. These parameters help in understanding the molecule's reactivity.
Spectroscopic Properties: Prediction of IR, Raman, and NMR spectra to aid in the characterization of the molecule.
Table 1: Illustrative DFT-Calculated Properties for this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -8.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the ability to donate an electron. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |
| HOMO-LUMO Gap | 7.3 eV | Reflects the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. |
| Dipole Moment | 2.5 D | Provides information about the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Note: The values in this table are illustrative and represent the type of data that would be obtained from DFT calculations.
Molecular Modeling for Conformational Analysis and Intermolecular Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like this compound, with its rotatable butyl chain and methoxy (B1213986) group, conformational analysis is crucial.
Using methods like molecular mechanics (MM), which employs classical force fields, a potential energy surface scan can be performed to identify the various low-energy conformers of the molecule. This is important as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape. For instance, studies on long-chain alkylbenzenes have shown how the conformation of the alkyl chain affects their environmental fate. nih.govnih.gov
Molecular dynamics (MD) simulations can further be used to study the dynamic behavior of the molecule over time, providing insights into its flexibility and how it might interact with other molecules, such as solvents or biological receptors.
Simulation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and transition states. For this compound, potential reactions could include nucleophilic substitution at the carbon atom bonded to iodine or electrophilic aromatic substitution on the benzene ring.
By mapping the potential energy surface of a reaction, chemists can calculate the activation energies for different possible pathways, thereby predicting the most likely mechanism. For example, a theoretical study on alkoxybenzyl derivatives of resorcin researchgate.netarene used DFT to calculate the activation energies for the formation of reactive intermediates. nih.gov This type of analysis would be invaluable in understanding the reactivity of the iodobutyl and methoxybenzene moieties in the target molecule.
Table 2: Hypothetical Activation Energies for a Nucleophilic Substitution Reaction of this compound
| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) | Reaction Pathway |
| Hydroxide (OH⁻) | Water | 25.3 | SN2 |
| Ammonia (NH₃) | Ethanol | 30.1 | SN2 |
| Cyanide (CN⁻) | DMSO | 22.8 | SN2 |
Note: This table presents hypothetical data to illustrate how computational methods can be used to compare the feasibility of different reaction pathways.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules. For this compound, these calculations can aid in the interpretation of experimental spectra.
Vibrational Spectroscopy (IR and Raman): Calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in an IR or Raman spectrum. This allows for the assignment of specific spectral features to particular molecular motions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical spectrum that can be compared with experimental data to confirm the molecular structure.
UV-Vis Spectroscopy: The electronic transitions between molecular orbitals can be calculated to predict the absorption wavelengths in a UV-Vis spectrum.
Application of Computational Chemistry in Reaction Design and Optimization
The insights gained from computational studies can be directly applied to the design and optimization of chemical reactions involving this compound. By understanding the electronic structure, reactivity, and potential reaction pathways, chemists can make informed decisions to improve reaction outcomes.
For example, computational screening of different catalysts or reaction conditions can be performed to identify those that would lead to higher yields, better selectivity, or lower reaction temperatures. The study of the reaction between alkyl and aryl Grignard reagents with hexachlorocyclotriphosphazene provides an example of how computational analysis can explain and predict product formation. science.gov This predictive power can significantly accelerate the process of developing new synthetic routes and optimizing existing ones.
Applications in Advanced Organic Synthesis and Research Materials
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The structure of 1-(4-Iodobutyl)-2-methoxybenzene, featuring a terminal alkyl iodide and an electron-rich aromatic ring, predestines it for the role of a key intermediate in the synthesis of more complex molecules. The primary iodo group is an excellent leaving group, readily participating in nucleophilic substitution reactions. This allows for the straightforward introduction of the 2-methoxyphenylbutyl moiety into a wide range of substrates.
Furthermore, the methoxy (B1213986) group at the ortho position of the benzene (B151609) ring activates the aromatic system towards electrophilic substitution and directs incoming groups to specific positions, offering regiochemical control in further functionalization steps. This dual reactivity makes it a valuable precursor in the synthesis of intricate molecular frameworks that may possess interesting biological or material properties.
Utility as a Building Block in Multi-Step Synthetic Sequences
In the strategic planning of multi-step organic syntheses, this compound serves as a versatile building block. Its butyl chain provides a flexible spacer, allowing for the connection of the methoxyphenyl unit to other parts of a target molecule without introducing excessive rigidity. This is particularly advantageous in the construction of large, bioactive molecules or complex polymer structures.
The true synthetic power of this compound lies in the orthogonality of its reactive sites. The alkyl iodide can undergo reactions such as substitutions or couplings, while the aromatic ring can be separately functionalized through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions at a later stage. This allows for a modular and convergent approach to complex targets, where different fragments of the final molecule can be synthesized independently and then joined together using the functionalities present in this compound.
Development of Functional Derivatives for Specific Research Probes
The inherent features of this compound make it an attractive scaffold for the development of specialized research probes, particularly in the realm of molecular imaging. The 2-methoxyphenyl group can be a component of a fluorophore or can be modified to tune the photophysical properties of an imaging agent.
By reacting the terminal iodide with various nucleophiles, a diverse library of functional derivatives can be generated. For instance, coupling with fluorescent dyes, chelating agents for radiometals, or moieties that target specific cellular components can lead to the creation of tailored imaging probes. These probes can then be utilized in non-clinical research settings to visualize and study molecular processes and interactions within controlled environments.
Exploration in New Catalytic Cycles and Methodologies
The carbon-iodine bond in this compound is a key player in its involvement in various catalytic cycles. This bond is susceptible to oxidative addition to low-valent transition metal centers, a fundamental step in many cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. The ability of the iodine atom to participate in these catalytic transformations allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds at the terminus of the butyl chain.
Researchers are continuously exploring new catalytic systems and methodologies where organoiodine compounds like this compound can act as efficient coupling partners. The presence of the methoxy group can also influence the reactivity and selectivity of these catalytic processes, offering opportunities for the development of novel and more efficient synthetic methods.
Contributions to the Field of Organoiodine Reagents and Their Synthetic Utility
Beyond its role as a building block, this compound contributes to the broader field of organoiodine chemistry. Organoiodine compounds are valued for their unique reactivity and are often employed as reagents and catalysts in their own right. The iodine atom in this molecule can be oxidized to higher valence states, creating hypervalent iodine reagents. These hypervalent iodine species are powerful and selective oxidizing agents, and their in-situ generation from precursors like this compound is an active area of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
